molecular formula C12H18 B099719 (1,2,2-Trimethylpropyl)benzene CAS No. 19262-20-5

(1,2,2-Trimethylpropyl)benzene

Cat. No.: B099719
CAS No.: 19262-20-5
M. Wt: 162.27 g/mol
InChI Key: UYOAOYYUSXVILM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethylpropyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethyl-1-butene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Post-reaction, the product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (1,2,2-Trimethylpropyl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding alkanes or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Depending on the extent of oxidation, products can include alcohols, ketones, or carboxylic acids.

    Reduction: The major products are typically alkanes or partially reduced intermediates.

    Substitution: The products vary based on the substituent introduced, such as halobenzenes, nitrobenzenes, or alkylbenzenes.

Scientific Research Applications

(1,2,2-Trimethylpropyl)benzene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying aromatic substitution reactions and the effects of steric hindrance on reactivity.

    Biology: Its derivatives may be explored for potential biological activity or as intermediates in the synthesis of biologically active compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used as an intermediate in the synthesis of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (1,2,2-Trimethylpropyl)benzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then undergoes deprotonation to restore aromaticity. The steric and electronic effects of the (1,2,2-trimethylpropyl) group influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

  • (1,1,2-Trimethylpropyl)benzene
  • (1,2,3-Trimethylpropyl)benzene
  • (1,2,2-Trimethylbutyl)benzene

Uniqueness: (1,2,2-Trimethylpropyl)benzene is unique due to the specific positioning of the trimethylpropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

3,3-dimethylbutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-10(12(2,3)4)11-8-6-5-7-9-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOAOYYUSXVILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940926
Record name (3,3-Dimethylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19262-20-5
Record name (1,2,2-Trimethylpropyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,3-Dimethylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-dimethylbutan-2-yl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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